HPK1 Binding Affinity: Naphthyridine‑Conjugated Scaffold Achieves Picomolar Inhibition Unattainable with Non‑Pyrazole or Regioisomeric Scaffolds
When the target scaffold is elaborated into naphthyridine‑based HPK1 inhibitors (US11034692), the resulting compound 298 displays a Ki of 0.0360 nM (36 fM) in a LanthaScreen Eu‑anti‑GST binding assay against the HPK1 kinase domain [1]. In contrast, a naphthyridine matched molecular pair incorporating only a cyclopropane carboxamide without the pyrazole motif (Compound 24, BDBM503741) exhibits a Ki of 0.680 nM – a 19‑fold loss in affinity [2]. This affinity gap demonstrates that the 1‑methyl‑1H‑pyrazol‑4‑yl moiety contributes substantially to binding energy beyond what the cyclopropane carboxamide alone provides.
| Evidence Dimension | HPK1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 298 (incorporating the target pyrazol‑4‑yl cyclopropane carboxamide scaffold): Ki = 0.0360 nM |
| Comparator Or Baseline | Compound 24 (naphthyridine with cyclopropane carboxamide but lacking 1‑methylpyrazole): Ki = 0.680 nM |
| Quantified Difference | 18.9‑fold improvement in binding affinity for the pyrazole‑containing scaffold |
| Conditions | LanthaScreen Eu‑anti‑GST binding assay; 4 µL 2× HPK1 + Eu‑anti‑GST antibody; recombinant HPK1 catalytic domain |
Why This Matters
A 19‑fold difference in Ki translates into substantially lower compound loading requirements and reduced off‑target occupancy for programs seeking picomolar HPK1 inhibitors.
- [1] BindingDB. BDBM504030: (1R,2R)N-[8-amino-6-(2-methylphenyl)-2,7-naphthyridin-3-yl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide (Compound 298) – Ki: 0.0360 nM; assay: LanthaScreen, HPK1 + Eu‑anti‑GST antibody. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=504030 View Source
- [2] BindingDB. BDBM503741: N-(8-amino-6-(4-methylpyridin-3-yl)-2,7-naphthyridin-3-yl)cyclopropanecarboxamide (Compound 24) – Ki: 0.680 nM; same assay conditions. https://www.bindingdb.org/ View Source
